molecular formula C8H18O2 B1585066 1,1-Diethoxybutane CAS No. 3658-95-5

1,1-Diethoxybutane

Cat. No. B1585066
CAS RN: 3658-95-5
M. Wt: 146.23 g/mol
InChI Key: UVHXZFGCCJLFMX-UHFFFAOYSA-N
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Description

1,1-Diethoxybutane, also known as Butyraldehyde diethyl acetal, is a chemical compound with the molecular formula C8H18O2 . It has an average mass of 146.227 Da and a Monoisotopic mass of 146.130676 Da . It is used in laboratory chemicals .


Synthesis Analysis

The production of 1,1-Diethoxybutane can be optimized using the simulated moving bed technology . A fixed bed model was created and expanded to a simulated moving bed model . This model was used to determine the optimum conditions regarding the switching time and flow rates in each section . The optimum switching time was found to be 2.4 min .


Molecular Structure Analysis

The molecular structure of 1,1-Diethoxybutane includes a series of oxygenated and hydrocarbon products, including several radicals . High mole fractions of C1–C4 acids and aldehydes demonstrate the structural features of 1,1-Diethoxybutane .


Chemical Reactions Analysis

The pyrolysis of 1,1-Diethoxybutane was investigated in a flow reactor at 0.04 and 1atm using synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) . The H-abstraction reactions of 1,1-diethoxybutane play a key role in fuel consumption .


Physical And Chemical Properties Analysis

1,1-Diethoxybutane has a density of 0.8±0.1 g/cm3, a boiling point of 143.0±0.0 °C at 760 mmHg, and a vapour pressure of 6.8±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.4±3.0 kJ/mol and a flash point of 28.9±18.0 °C .

Scientific Research Applications

Biofuel Additive

1,1-Diethoxybutane (DEB) has been identified as a potential alternative additive in the field of biofuels . Biofuels such as bio alcohols and biodiesel are being researched as alternative fuels due to the predicted shortage of fossil fuel reserves and the environmental issues caused by the increase of CO2 in the atmosphere . DEB, with its higher molecular weight, is an interesting option as it has shown promising results .

Optimization of Production

The production of DEB has been optimized using simulated moving bed technology . This technology is applied in the field of pharmaceutical, petrochemical, and fine chemistry, and shows capability in separating multicomponent mixtures up to high purities . A fixed bed model was made with good agreement with experimental results .

Process Intensification

DEB is involved in process intensification, a strategy aimed at improving system productivity and efficiency . This involves the development of novel apparatuses and techniques, such as the simulated moving bed reactor, to boost process efficiency .

Heterogeneous Catalysts

DEB production involves the use of heterogeneous catalysts . These catalysts facilitate the chemical reactions necessary for the production of DEB .

Adsorption Processes

The production of DEB involves adsorption processes . Adsorption is a process where a solid is used for removing a soluble substance from the water or air .

Environmental Impact

The production and use of DEB have implications for environmental sustainability . As a potential biofuel additive, DEB could help reduce reliance on fossil fuels and lower CO2 emissions .

Safety and Hazards

1,1-Diethoxybutane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and vapor that causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

1,1-Diethoxybutane is a promising next-generation biofuel . It shows capability in separating multicomponent mixtures up to high purities . The productivity was 19.8 kg DEB per liter of adsorbent per day, and the desorbent consumption was 6.1 L of ethanol per kg of DEB .

properties

IUPAC Name

1,1-diethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-4-7-8(9-5-2)10-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHXZFGCCJLFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063119
Record name Butane, 1,1-diethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxybutane

CAS RN

3658-95-5
Record name 1,1-Diethoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3658-95-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1,1-diethoxy-
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Record name Butane, 1,1-diethoxy-
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Record name Butane, 1,1-diethoxy-
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Record name 1,1-diethoxybutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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